2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine
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Overview
Description
2-Oxabicyclo[221]heptan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Diels-Alder reaction remains a cornerstone for synthesizing such bicyclic compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reductive ring-opening reactions can yield different amine derivatives.
Substitution: Nucleophilic substitutions can occur at the amine group or other reactive sites on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and other peroxides.
Reduction: Reductive agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various epoxides, amine derivatives, and substituted bicyclic compounds .
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets . For example, it can inhibit protein phosphatases, preventing the formation of active transcription factors essential for gene expression .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic structure, leading to different reactivity and applications.
Uniqueness
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine is unique due to its specific amine functionality and the presence of an oxygen bridge, which imparts distinct chemical and biological properties compared to other bicyclic compounds .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-1-ylmethanamine |
InChI |
InChI=1S/C7H13NO/c8-5-7-2-1-6(3-7)4-9-7/h6H,1-5,8H2 |
InChI Key |
VGVIVKGUIHDIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CO2)CN |
Origin of Product |
United States |
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